2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide
Description
Historical Development of Pyridazinone Pharmacophores
Pyridazinone derivatives trace their origins to the late 19th century, when Emil Fischer first synthesized pyridazine through the condensation of phenylhydrazine and levulinic acid. The subsequent discovery of pyridazinone—a pyridazine analog featuring a carbonyl group at the third position—marked a pivotal shift toward exploring its biological potential. Early 20th-century research focused on synthesizing hydrazine-derived analogs, leading to the identification of antihypertensive agents like hydralazine in the 1950s. By the 1980s, pyridazinones gained prominence as core structures in herbicides (e.g., credazine) and cardiovascular drugs (e.g., cadralazine), establishing their versatility in agrochemical and pharmaceutical applications.
The 21st century has seen a resurgence in pyridazinone research, driven by advances in combinatorial chemistry and structure-based drug design. For instance, recent efforts have yielded proteasome inhibitors such as GSK3494245, which targets Trypanosoma cruzi in Chagas disease. These developments highlight the pharmacophore’s adaptability to diverse therapeutic targets, underscoring its enduring relevance in medicinal chemistry.
Classification within Heterocyclic Medicinal Chemistry
Pyridazinones belong to the diazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at adjacent positions. This structural arrangement distinguishes them from pyrimidines (1,3-diazines) and pyrazines (1,4-diazines), imparting unique electronic and steric properties. Within heterocyclic drug discovery, pyridazinones occupy a niche as "privileged scaffolds" due to their ability to interact with multiple biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
The classification of pyridazinone derivatives depends on substituent patterns:
- Position 3 and 6 modifications : Introduction of carbonyl or alkyl groups modulates electron density, influencing receptor binding.
- N1 substitutions : Acetamide or aryl groups enhance solubility and metabolic stability.
For example, replacing the N1 hydrogen with a cyclopropyl-acetamide moiety in N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide improves membrane permeability while retaining proteasome inhibitory activity. Such modifications exemplify the scaffold’s tunability for specific therapeutic applications.
Significance in Drug Discovery Paradigms
Pyridazinone-acetamide hybrids have emerged as critical tools in addressing unmet medical needs. Their significance stems from three key factors:
- Multitarget Engagement : The pyridazinone core’s planar structure enables interactions with enzymes (e.g., proteasomes), receptors (e.g., adrenergic receptors), and ion channels, facilitating polypharmacological applications.
- Synthetic Accessibility : Modular synthesis routes, such as condensation of 1,4-diketones with hydrazines, allow rapid generation of diverse analogs. A 2020 study demonstrated the efficient synthesis of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone via bromination and hydrazine cyclization.
- ADME Optimization : Acetamide side chains enhance pharmacokinetic profiles by reducing P-glycoprotein-mediated efflux, as observed in analogs with ER (efflux ratio) values below 10.
Recent work on 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-triazine highlights the scaffold’s potential in oncology, with cytotoxicity linked to topoisomerase II inhibition. These advances position pyridazinone-acetamides as versatile candidates for precision medicine.
Structural Uniqueness of Dihydropyridazin-1-yl Acetamides
The compound 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide exhibits three distinctive structural features:
- Dihydropyridazinone Core : Partial saturation of the pyridazinone ring enhances conformational flexibility, enabling adaptation to binding pockets while maintaining aromatic interactions.
- 2,4-Dimethylphenyl Substituent : The ortho- and para-methyl groups on the phenyl ring increase lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted analogs.
- 4-Acetamidophenylacetamide Side Chain : The acetamide group at the para position facilitates hydrogen bonding with amino acid residues (e.g., asparagine or glutamine), as demonstrated in proteasome inhibitor co-crystal structures.
Table 1: Comparative Analysis of Pyridazinone-Acetamide Derivatives
The target compound’s structural profile suggests potential applications in inflammation and oncology, though further mechanistic studies are required to elucidate its precise mode of action.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-4-9-19(15(2)12-14)20-10-11-22(29)26(25-20)13-21(28)24-18-7-5-17(6-8-18)23-16(3)27/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOHQNAVSFENMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Acetamidation: The final step involves the acetamidation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, this compound is compared to structurally related pyridazinone and acetamide derivatives documented in pharmacopeial and synthetic chemistry literature.
Table 1: Key Structural Differences
*Calculated based on molecular formula (CₙHₘNₓOᵧ).
†Estimated from structural complexity.
Key Observations
Substituent Positioning and Bioactivity: The target compound’s 2,4-dimethylphenyl group (vs. 2,6-dimethylphenyl in ) may alter steric hindrance and binding affinity. For example, ortho-substituted dimethyl groups can enhance lipophilicity but reduce solubility, impacting bioavailability .
Core Structure Variations: Pyridazinone derivatives (target compound and ) are associated with kinase inhibition (e.g., phosphodiesterase inhibition), while tetrahydropyrimidine-based compounds () often target proteases or GPCRs due to their conformational flexibility .
Research Findings and Pharmacological Data
While direct pharmacological data for the target compound are scarce, inferences can be drawn from analogs:
- Pyridazinone-Triazole Hybrid (): Demonstrated moderate COX-2 inhibition (IC₅₀ ~15 µM) in preliminary assays, attributed to the triazole-sulfanyl group’s electron-withdrawing effects .
- Tetrahydropyrimidine Derivatives (): Showed nanomolar-range activity against HIV-1 protease, highlighting the importance of backbone rigidity and hydroxy groups .
Biological Activity
The compound 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide , a member of the dihydropyridazine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a dihydropyridazine core substituted with various functional groups. The molecular formula is , and its IUPAC name reflects its intricate substitutions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Condensation Reactions: Starting materials are reacted under acidic or basic conditions to form the dihydropyridazine framework.
- Functional Group Modifications: Subsequent steps involve the introduction of acetamido and phenyl groups through acylation and substitution reactions.
Biological Activity
Research highlights several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of dihydropyridazine exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. In vitro assays indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit the activity of specific kinases that play critical roles in cancer progression.
Case Studies
Recent studies provide compelling evidence for the biological activity of this compound:
-
Case Study 1: Anticancer Efficacy
- Objective: To assess the anticancer potential on HeLa cells.
- Method: Cell viability assays (MTT assay) were conducted.
- Results: The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
-
Case Study 2: Antimicrobial Testing
- Objective: Evaluation against Staphylococcus aureus.
- Method: Agar diffusion method was used.
- Results: Inhibition zones were observed at concentrations above 50 µg/mL, indicating moderate activity.
Comparative Analysis
A comparison with similar compounds can elucidate the unique properties of this molecule:
| Compound Name | Structure Similarity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
